N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2S/c1-12(2)11-26(24,25)21(6)13-9-22(10-13)15-8-7-14-18-19-16(17(3,4)5)23(14)20-15/h7-8,12-13H,9-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQQUSXAIOAIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with pyridazine derivatives in the presence of a suitable catalyst can yield the triazolopyridazine core.
Introduction of Azetidine Ring: The azetidine ring can be introduced through nucleophilic substitution reactions. This step often requires the use of azetidine derivatives and suitable leaving groups.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group through sulfonylation reactions. This can be achieved by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyridazine derivatives, while reduction may produce reduced azetidine derivatives.
Scientific Research Applications
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It can be used to study various biological pathways and mechanisms.
Medicine: Due to its potential biological activity, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural Analog: N,N,2-Trimethyl-5-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide
- Key Features :
- Core : Triazolo[3,4-a]phthalazine (bicyclic system with fused benzene and pyridazine rings).
- Substituents : Pyridin-4-yl group, benzenesulfonamide.
- Molecular Weight : Likely ~500 g/mol due to the larger phthalazine core.
- The azetidine ring in the target compound replaces the benzenesulfonamide’s rigid aromatic system, possibly enhancing binding flexibility .
Structural Analog: N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide
- Key Features :
- Comparison :
Heterocyclic Amines in Processed Meats (e.g., IQ-type compounds)
- Key Features: Core: Imidazo[4,5-f]quinoline (IQ) with amino and methyl groups. Toxicity: Carcinogenic (IARC Group 2A) due to DNA adduct formation .
- Sulfonamide groups are less prone to metabolic activation compared to aminoimidazoles, suggesting a safer profile .
Data Table: Structural and Functional Comparison
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations across various studies, emphasizing its pharmacological significance.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to an azetidine structure and a sulfonamide group. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Triazolo-Pyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
- Introduction of the Azetidine Moiety : This is accomplished via nucleophilic substitution reactions.
- Attachment of the tert-Butyl Group : Alkylation reactions using tert-butyl halides are commonly employed to enhance stability and lipophilicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases or proteases, which are crucial for various cellular functions.
- Receptor Modulation : It may interact with G-protein coupled receptors or ion channels, influencing signal transduction pathways.
- DNA/RNA Interaction : The compound could potentially interfere with nucleic acid processes, inhibiting replication or transcription.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
Several studies have evaluated the antiproliferative effects of triazolo-pyridazine derivatives on cancer cell lines. For example:
- A study found that certain derivatives exhibited IC50 values as low as 5.09 μM against HepG2 cells and showed significant G2/M cell-cycle arrest .
The following table summarizes some key findings related to the anticancer activity of similar compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 32 | HepG2 | 5.09 | G2/M arrest |
| Compound X | PC-3 | 3.70 | Apoptosis induction |
| Compound Y | A549 | 12.74 | Cell cycle inhibition |
Case Study 1: Antitubercular Activity
In a comparative study evaluating various triazolo-pyridazine derivatives, it was found that compounds with structural similarities to this compound demonstrated significant antitubercular activity with low cytotoxicity against human embryonic kidney cells .
Case Study 2: Anticancer Evaluation
Another investigation focused on the antiproliferative effects of substituted triazolo-pyridazines on multiple cancer cell lines including MCF-7 and A549. The findings revealed that certain derivatives displayed enhanced potency compared to standard chemotherapeutics like fluorouracil .
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis involves multi-step reactions, including:
- Formation of the triazolopyridazine core via cyclization.
- Coupling of the azetidine moiety using reagents like EDCI or DCC under controlled conditions (e.g., dimethylformamide as solvent, 60–80°C).
- Sulfonamide group introduction via nucleophilic substitution. Key considerations include optimizing reaction conditions (temperature, solvent choice) to prevent side reactions and using purification techniques like column chromatography. Analytical validation via NMR and mass spectrometry is essential at each step .
Q. Which analytical techniques are required to confirm structural integrity and purity?
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
The tert-butyl substituent enhances lipophilicity, improving membrane permeability, and stabilizes the triazolopyridazine core against metabolic degradation. This increases bioavailability in preclinical models .
Q. What are the storage and handling recommendations for this compound?
Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Handle in fume hoods due to potential reactivity of sulfonamide and azetidine groups .
Advanced Questions
Q. How can reaction yield and purity be optimized during synthesis?
- High-Throughput Screening (HTS) : Test solvent/base combinations (e.g., DMF vs. THF, NaH vs. K₂CO₃) to identify optimal conditions.
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
- In-Line Analytics : Use FTIR or UV-vis to monitor reaction progress in real time .
Q. What hypotheses exist about the compound’s mechanism of action?
Preliminary studies suggest inhibition of pro-inflammatory enzymes (e.g., COX-2) or modulation of kinase pathways. Biochemical assays, such as fluorescence polarization or surface plasmon resonance (SPR), are recommended to validate target binding .
Q. How can structural analogs guide structure-activity relationship (SAR) studies?
Compare substituent effects using analogs like:
Q. What strategies resolve discrepancies in biological activity data across studies?
- Dose-Response Analysis : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in enzyme inhibition).
- Metabolic Stability Testing : Evaluate if differences arise from cytochrome P450-mediated degradation.
- Crystallography : Resolve binding mode ambiguities via co-crystal structures with targets .
Q. How can in vitro models predict in vivo efficacy?
Use primary cell lines (e.g., human macrophages) for inflammation studies and 3D tumor spheroids for oncology research. Pair with pharmacokinetic (PK) profiling (e.g., Caco-2 permeability, microsomal stability) to correlate bioactivity with bioavailability .
Q. What computational methods support target identification?
- Molecular Docking : Screen against protein databases (PDB) using the compound’s 3D structure (optimized via DFT calculations).
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with sulfonamide oxygen) .
Data Contradiction Analysis
Q. Why do similar triazolopyridazine analogs show divergent bioactivity?
Differences often stem from substituent electronic effects. For example:
Q. How to address variability in enzymatic inhibition assays?
Standardize assay conditions (pH, ionic strength) and include positive controls (e.g., known inhibitors). Use orthogonal assays (e.g., fluorescence-based and radiometric) to confirm results .
Methodological Resources
Q. Recommended protocols for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
